molecular formula C13H10N6O B15056521 N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide

N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide

Cat. No.: B15056521
M. Wt: 266.26 g/mol
InChI Key: AOJXMRPVURFLGU-UHFFFAOYSA-N
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Description

N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is a complex organic compound that features a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide typically involves the reaction of pyridine derivatives with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate at room temperature without solvent can yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .

Chemical Reactions Analysis

Types of Reactions

N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

The mechanism of action of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in charge-transfer interactions, which are crucial for its biological and chemical activities . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it valuable for research and industrial applications.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide

InChI

InChI=1S/C13H10N6O/c14-8-11-7-10(3-6-17-11)13(20)19-18-12(15)9-1-4-16-5-2-9/h1-7H,(H2,15,18)(H,19,20)

InChI Key

AOJXMRPVURFLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=NNC(=O)C2=CC(=NC=C2)C#N)N

Origin of Product

United States

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